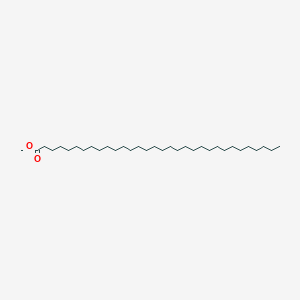

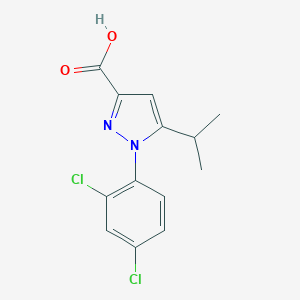

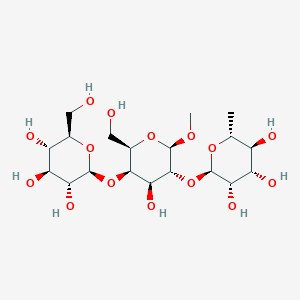

![molecular formula C7H3BrO2S2 B164421 3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione CAS No. 133514-85-9](/img/structure/B164421.png)

3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione” is a derivative of thieno[3,2-b]thiophene . Thieno[3,2-b]thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thieno[3,2-b]thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

Thieno[3,2-b]thiophene is an annulated ring of two thiophene rings with a stable and electron-rich structure . There are four regioisomers of thienothiophene, based on the orientation of two sulfur atoms in both rings: Thieno [3,2- b] thiophene, Thieno [2,3- b ]thiophene, Thieno [3,4- b ]thiophene, and Thieno [3,4- c] thiophene .Chemical Reactions Analysis

The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Physical And Chemical Properties Analysis

Thieno[3,2-b]thiophene is an electron-rich conjugated polymer that has a quinoidal structure with a narrow band gap . It facilitates a strong intermolecular networking .Safety And Hazards

While specific safety and hazard information for “3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione” is not available, it’s important to handle all chemical compounds with care and take necessary precautions. For example, 2-Bromo-3-(bromomethyl)thiophene has hazard statements H302 - H314, indicating it is harmful if swallowed and causes severe skin burns and eye damage .

将来の方向性

Thieno[3,2-b]thiophene-based compounds have potential applications in organic electronic devices prepared by vapor evaporation . They also show promise in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

特性

IUPAC Name |

6-bromo-3-methylthieno[3,2-b]thiophene-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrO2S2/c1-2-4-5(12-6(2)9)3(8)7(10)11-4/h1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPORGZYDUXZGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C(=O)S2)Br)SC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376231 |

Source

|

| Record name | 3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione | |

CAS RN |

133514-85-9 |

Source

|

| Record name | 3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

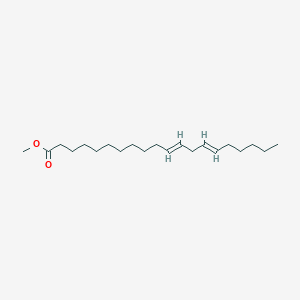

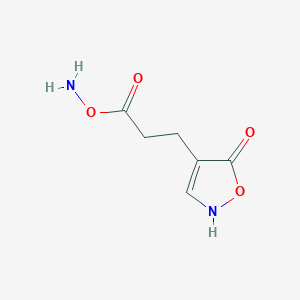

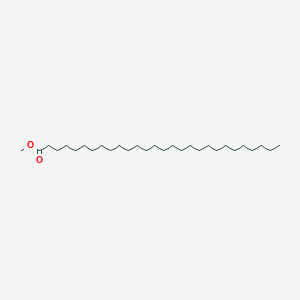

![[(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane](/img/structure/B164359.png)